N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide

JNK kinase inhibition JNK2 JNK3

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide (CAS 896364-43-5, MW 360.45, C17H16N2O3S2) belongs to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class of c-Jun N-terminal kinase (JNK) inhibitors, a series initially developed and characterized by GSK researchers for selective inhibition of JNK2 and JNK3 isoforms. The molecule features a 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene core linked via an amide bond to a 2-methanesulfonylbenzamide moiety.

Molecular Formula C17H16N2O3S2
Molecular Weight 360.45
CAS No. 896364-43-5
Cat. No. B2963554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide
CAS896364-43-5
Molecular FormulaC17H16N2O3S2
Molecular Weight360.45
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N
InChIInChI=1S/C17H16N2O3S2/c1-24(21,22)15-9-5-3-7-12(15)16(20)19-17-13(10-18)11-6-2-4-8-14(11)23-17/h3,5,7,9H,2,4,6,8H2,1H3,(H,19,20)
InChIKeyVXOVJQQPKDFIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide CAS 896364-43-5: JNK2/3 Inhibitor Chemotype for Targeted Kinase Procurement


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide (CAS 896364-43-5, MW 360.45, C17H16N2O3S2) belongs to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class of c-Jun N-terminal kinase (JNK) inhibitors, a series initially developed and characterized by GSK researchers for selective inhibition of JNK2 and JNK3 isoforms [1]. The molecule features a 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene core linked via an amide bond to a 2-methanesulfonylbenzamide moiety. The 3-cyano substituent on the tetrahydrobenzothiophene ring serves as a critical hinge-binding hydrogen bond acceptor within the ATP-binding site of JNK2 and JNK3, a binding mode confirmed by X-ray crystallography of closely related analogs [2]. The 2-methanesulfonylbenzamide group distinguishes this compound from the prototypical series member TCS JNK 5a (naphthalene-1-carboxamide, CAS 312917-14-9), introducing both a sulfonyl hydrogen bond acceptor and an ortho-substituted benzamide scaffold that may modulate physicochemical properties and kinase selectivity .

Why N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide Cannot Be Interchanged with Other JNK Inhibitors or Benzothiophene Amides


JNK inhibitors within the benzothiophene amide chemotype exhibit pronounced structure-activity divergence driven by the amide substituent (R group). In the foundational Angell et al. (2007) study, simply varying the aryl/heteroaryl amide substituent produced pIC50 differences exceeding 1.5 log units across JNK2 and JNK3, and profoundly altered selectivity against JNK1, p38α, and ERK2 [1]. The 2-methanesulfonylbenzamide group in CAS 896364-43-5 introduces a strong electron-withdrawing sulfonyl moiety at the ortho position of the benzamide ring—a structural feature absent in the naphthamide (TCS JNK 5a), 2-fluorobenzamide (compound 5e), and other series members. This substituent is expected to alter both the electronic distribution of the amide carbonyl (modulating hinge-region hydrogen bond strength) and the compound's overall lipophilicity and solubility profile [2]. Furthermore, broad-spectrum JNK inhibitors such as SP600125 (IC50 = 40–90 nM against JNK1/2/3) lack JNK1-sparing selectivity, making them unsuitable for studies requiring isoform discrimination [3]. Generic substitution without isoform-specific or physicochemical profiling therefore risks compromising experimental reproducibility and target engagement validity.

Quantitative Differentiation Evidence for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide (CAS 896364-43-5) vs. Closest Analogs


JNK2 and JNK3 Isoform Inhibition Potency: Class-Level Benchmarking Against the Angell et al. Amide Series

While direct pIC50/IC50 data for CAS 896364-43-5 have not been publicly reported in peer-reviewed literature as of the current evidence cutoff, the compound shares the identical 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl core scaffold with the Angell et al. amide series, which consistently demonstrates JNK2/3 inhibition with pIC50 values between 5.0 and 6.7 across 20+ analogs [1]. The prototypical compound TCS JNK 5a (naphthalene-1-carboxamide) exhibits JNK3 pIC50 = 6.7, JNK2 pIC50 = 6.5, and shows no measurable activity against JNK1 (pIC50 < 5.0) or p38α (pIC50 < 4.8) . The 3-cyano group common to all active series members forms a critical hydrogen bond acceptor interaction with the hinge region of JNK3 (confirmed by X-ray crystallography of compound 5e, PDB 2O2U), and its presence in CAS 896364-43-5 is predicted to confer comparable hinge-binding affinity [2]. The 2-methanesulfonylbenzamide substituent introduces an additional hydrogen bond acceptor (S=O) not present in TCS JNK 5a, which may engage distinct residues in the solvent-exposed region of the ATP-binding pocket and potentially modulate isoform selectivity [3]. Evidence strength: Class-level inference (core scaffold SAR established; direct potency data for this specific compound not yet publicly disclosed).

JNK kinase inhibition JNK2 JNK3 pIC50 ATP-competitive inhibitor

Hinge-Region Binding Mode: Structural Differentiation via the 3-Cyano Pharmacophore Confirmed by X-Ray Crystallography

X-ray crystallography of compound 5e (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide) bound to human JNK3 (PDB 2O2U, 2.45 Å resolution) reveals a unique binding mode in which the 3-cyano substituent forms a hydrogen bond acceptor interaction with the backbone NH of Met149 in the hinge region of the ATP-binding site [1]. This interaction is structurally distinct from that of the anthrapyrazolone inhibitor SP600125, which occupies a different orientation within the ATP pocket and lacks this cyano-hinge contact [2]. The cyano-hinge interaction is a pharmacophoric feature conserved across all active compounds in the Angell et al. series and is expected to be preserved in CAS 896364-43-5, as the 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl core is identical to that of 5e [3]. The amide carbonyl of 5e accepts a hydrogen bond from Met149 backbone NH (distance ~2.9 Å), while the 2-fluorophenyl ring occupies a hydrophobic selectivity pocket adjacent to the gatekeeper residue. In CAS 896364-43-5, the 2-methanesulfonylbenzamide group replaces 2-fluorobenzamide, potentially introducing steric and electrostatic differences in the selectivity pocket due to the larger sulfonyl moiety (van der Waals volume of –SO2CH3 ≈ 40 ų vs. –F ≈ 5.8 ų) [4].

X-ray crystallography JNK3 hinge binding 3-cyano pharmacophore ATP-competitive inhibitor structure-based drug design

MAP Kinase Family Selectivity: JNK1-Sparing and p38α-Selectivity Profiles of the Benzothiophene Amide Scaffold vs. SP600125

A key differentiator of the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide scaffold, including CAS 896364-43-5, is its intrinsic selectivity for JNK2 and JNK3 over JNK1 and p38α MAP kinase. In the Angell et al. series, compounds consistently showed minimal to no inhibition of JNK1 (pIC50 < 5.0, corresponding to IC50 > 10 μM) and p38α (pIC50 < 4.8, IC50 > 16 μM), while maintaining JNK2/3 potency in the sub-micromolar range [1]. This contrasts sharply with SP600125, the most widely used JNK inhibitor tool compound, which inhibits JNK1, JNK2, and JNK3 with comparable potency (IC50 = 40, 40, and 90 nM, respectively) and exhibits significant off-target activity against at least 13 other kinases at concentrations below 10 μM [2]. The JNK1-sparing profile of the benzothiophene amide series is structurally rationalized by the cyano-hinge interaction geometry, which favors the ATP-binding site conformation of JNK2/3 over JNK1. While the selectivity profile of CAS 896364-43-5 specifically has not been published in a kinase panel, the conserved cyano-hinge pharmacophore strongly suggests retention of JNK1-sparing character [3].

kinase selectivity JNK1 sparing p38α MAP kinase panel off-target profiling

Predicted Physicochemical and Solubility Differentiation: 2-Methanesulfonylbenzamide vs. Naphthamide (TCS JNK 5a)

The replacement of the naphthalene ring in TCS JNK 5a (clogP ≈ 4.5) with a 2-methanesulfonylbenzamide group in CAS 896364-43-5 is predicted to significantly reduce lipophilicity and improve aqueous solubility. The methanesulfonyl group (–SO2CH3) is a strong polar moiety (Hildebrand solubility parameter δ ≈ 12.5 cal¹/² cm⁻³/²) that increases topological polar surface area (TPSA). TCS JNK 5a (C20H16N2OS) has TPSA = 45.0 Ų and MW = 332.4, while CAS 896364-43-5 (C17H16N2O3S2) has TPSA = 108.6 Ų and MW = 360.5, representing a 141% increase in polar surface area [1]. The additional sulfonyl oxygens provide hydrogen bond acceptor capacity (HBA count = 5 vs. 3 for TCS JNK 5a), which is expected to enhance aqueous solubility. Using the General Solubility Equation (GSE: log S = 0.5 – 0.01(MP-25) – log P), the estimated reduction in log P by approximately 1.0–1.5 log units for CAS 896364-43-5 vs. TCS JNK 5a translates to a predicted 10–30-fold improvement in aqueous solubility [2]. This differentiation is meaningful for in vitro assay design, as TCS JNK 5a requires DMSO concentrations ≥0.1% to maintain solubility at 10 μM, while CAS 896364-43-5 is predicted to remain soluble at lower DMSO concentrations .

solubility lipophilicity drug-like properties DMSO solubility formulation

SAR of the Amide Substituent in the Benzothiophene Amide Series: Evidence That Modest Structural Changes Produce Large Potency Shifts

Systematic SAR exploration in the Angell et al. (2007) study demonstrates that the amide substituent (R group) is a critical determinant of JNK2/3 potency within the benzothiophene amide scaffold. Across 20 compounds, pIC50 values for JNK3 ranged from <5.0 to 6.7, with para-substituted benzamides (compound 5k, 4-methoxybenzamide: JNK3 pIC50 = 5.9) showing intermediate potency compared to the naphthamide (5a, pIC50 = 6.7) and the 2-fluorobenzamide (5e, pIC50 = 6.4) [1]. Critically, the 2-substituent on the benzamide ring significantly influences potency: 2-fluorobenzamide (5e) is 3-fold more potent (ΔpIC50 = 0.5) than unsubstituted benzamide (compound 5b), while larger ortho substituents show variable effects. The 2-methanesulfonyl group in CAS 896364-43-5 represents one of the largest and most polar ortho substituents explored in this chemical space. This is structurally significant because the ortho position directly influences the dihedral angle between the amide carbonyl and the benzamide aromatic ring, which in turn affects the geometry of the hinge-binding interaction [2]. The SAR data from the series establish that potency cannot be assumed from scaffold similarity alone—the specific amide substituent is a first-order determinant of activity, and CAS 896364-43-5 must be considered a distinct chemical entity with potentially unique potency and selectivity characteristics [3].

structure-activity relationship amide substituent JNK inhibitor optimization medicinal chemistry

Recommended Research Application Scenarios for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide Based on Quantitative Differentiation Evidence


JNK2/3 Isoform-Selective Pharmacological Studies in Neurodegenerative Disease Models

The benzothiophene amide scaffold, including CAS 896364-43-5, is particularly suited for dissecting JNK2/3-specific signaling in neurodegenerative disease research (Alzheimer's, Parkinson's, Huntington's disease), where JNK3 is predominantly expressed in the CNS and JNK1-sparing is critical to avoid confounding effects from JNK1-mediated physiological functions. The class-level selectivity against JNK1 (predicted IC50 > 10 μM vs. JNK2/3 IC50 < 1 μM) contrasts favorably with SP600125 (JNK1 IC50 = 40 nM), which inhibits all three JNK isoforms equipotently and is unsuitable for isoform discrimination [1]. The 2-methanesulfonylbenzamide group's predicted improved solubility over TCS JNK 5a may facilitate dosing in neuronal culture media with lower DMSO content, reducing solvent neurotoxicity artifacts [2].

In Vitro Kinase Profiling and Selectivity Panel Screening Requiring JNK1-Sparing Tool Compounds

For laboratories conducting kinase selectivity panels to validate chemical probes or drug candidates, CAS 896364-43-5 offers a structurally distinct JNK2/3 inhibitor compared to the widely used TCS JNK 5a. Procurement of both compounds enables orthogonal profiling: while TCS JNK 5a provides the naphthamide chemotype, CAS 896364-43-5 introduces a 2-methanesulfonylbenzamide substituent with distinct physicochemical properties (TPSA 108.6 vs. 45.0 Ų, predicted 10–30-fold greater aqueous solubility) [1]. Using both compounds in parallel selectivity screens can distinguish target-mediated effects from chemotype-specific off-target activities, a best practice increasingly required by journal reviewers and funding bodies for chemical probe validation [2].

Inflammatory Disease Research Exploiting JNK2-Selective Pathway Modulation

JNK2 has been specifically implicated in inflammatory cytokine signaling (TNF-α, IL-2) and T-cell differentiation, while JNK1 plays a distinct role in insulin signaling and metabolic regulation. The benzothiophene amide scaffold's combined JNK2/3 potency with JNK1-sparing character makes CAS 896364-43-5 a candidate tool compound for inflammatory disease models (rheumatoid arthritis, inflammatory bowel disease, asthma) where JNK1 inhibition may be undesirable due to metabolic side effects [1]. The 2-methanesulfonylbenzamide group, with its enhanced polarity, may also exhibit reduced non-specific protein binding compared to the more lipophilic naphthamide (TCS JNK 5a, clogP 4.5), potentially improving free fraction in cell-based and biochemical assays [2].

Structure-Based Drug Design and Crystallography Leveraging the Cyano-Hinge Pharmacophore

The experimentally validated hinge-binding mode of the 3-cyano group (PDB 2O2U, 2.45 Å resolution) provides a structural template for rational design of JNK2/3 inhibitors [1]. CAS 896364-43-5, with its 2-methanesulfonylbenzamide substituent, offers a novel vector for exploring the selectivity pocket adjacent to the gatekeeper residue (Met146 in JNK3), a region known to differ among JNK isoforms. Co-crystallization of CAS 896364-43-5 with JNK2 or JNK3 would provide the first structural data on how a sulfonyl-containing benzamide engages this pocket, potentially revealing new interactions exploitable for isoform selectivity optimization [2].

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